![molecular formula C16H16ClN B12070376 N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine](/img/structure/B12070376.png)
N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine is an organic compound with a complex structure that includes a cyclopropane ring and a chlorinated phenyl group
Méthodes De Préparation
The synthesis of N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine typically involves multiple steps. One common synthetic route starts with the commercially available (4-chlorophenyl)(phenyl)methanone. This compound is reduced using sodium borohydride in methanol to yield (4-chlorophenyl)(phenyl)methanol. The alcohol is then converted to the corresponding chloride using hydrochloric acid and calcium chloride. Finally, the chloride is reacted with cyclopropanamine in the presence of a base such as potassium carbonate to yield this compound .
Analyse Des Réactions Chimiques
N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Applications De Recherche Scientifique
N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Mécanisme D'action
The mechanism of action of N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine can be compared with other similar compounds, such as:
N-{[4-(3-chlorophenyl)phenyl]methyl}formamide: This compound has a similar structure but contains a formamide group instead of a cyclopropanamine group.
N-{[4-(3-chlorophenyl)phenyl]methyl}piperazine: This compound includes a piperazine ring, which can lead to different biological activities and properties.
Propriétés
Formule moléculaire |
C16H16ClN |
|---|---|
Poids moléculaire |
257.76 g/mol |
Nom IUPAC |
N-[[4-(3-chlorophenyl)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C16H16ClN/c17-15-3-1-2-14(10-15)13-6-4-12(5-7-13)11-18-16-8-9-16/h1-7,10,16,18H,8-9,11H2 |
Clé InChI |
QGISJGBSBVZWOU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCC2=CC=C(C=C2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol](/img/structure/B12070295.png)
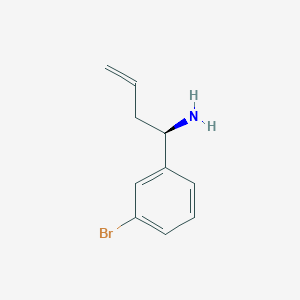

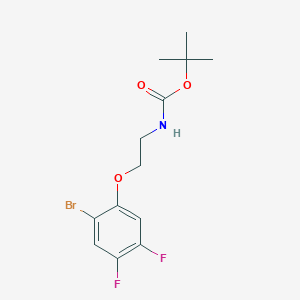


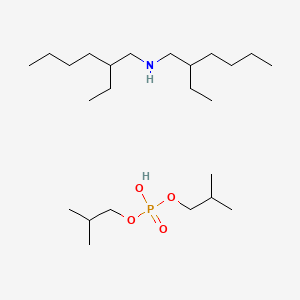
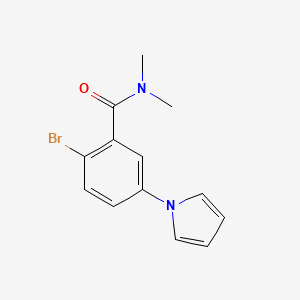
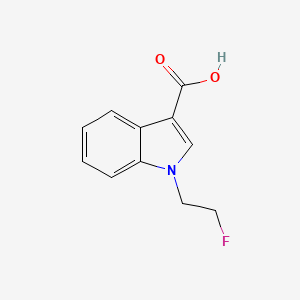
![5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B12070342.png)
![Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070344.png)



